molecular formula C13H13NO2S B14478229 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one CAS No. 71906-31-5

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one

Katalognummer: B14478229
CAS-Nummer: 71906-31-5
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: OYMXFMZBCHJJBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves the introduction of the methanesulfinyl group to a pre-formed pyridinone ring. One common method includes the reaction of a suitable pyridinone precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: Reduction of the methanesulfinyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfinyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfinyl group under mild conditions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The methanesulfinyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the resulting chemical properties

Eigenschaften

CAS-Nummer

71906-31-5

Molekularformel

C13H13NO2S

Molekulargewicht

247.31 g/mol

IUPAC-Name

1-methyl-6-methylsulfinyl-4-phenylpyridin-2-one

InChI

InChI=1S/C13H13NO2S/c1-14-12(15)8-11(9-13(14)17(2)16)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI-Schlüssel

OYMXFMZBCHJJBZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=CC1=O)C2=CC=CC=C2)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.